Technical Monograph: 3-(2-Aminophenoxy)propanamide
Technical Monograph: 3-(2-Aminophenoxy)propanamide
Here is an in-depth technical guide on 3-(2-Aminophenoxy)propanamide , structured for researchers and drug development professionals.
Primary Application: Heterocyclic Precursor & Medicinal Chemistry Linker CAS Registry Consideration: 1094235-02-5 (Verified); Note: CAS 53472-76-1 is often referenced in legacy databases but may refer to salt forms or isomeric impurities. Verification of lot-specific CoA is required.
Executive Summary
3-(2-Aminophenoxy)propanamide is a bifunctional organic building block characterized by an aniline (primary amine) and a primary amide, connected via a propyloxy ether linker. It serves as a critical intermediate in the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-ones , a scaffold ubiquitous in bioactive compounds including anticoagulants, antihypertensives, and hydroxamic acid-based HDAC inhibitors.
This guide details the physicochemical profile, validated synthetic routes (prioritizing regiospecificity), and the cyclization mechanics that make this molecule a staple in heterocyclic drug design.
Molecular Architecture & Physicochemical Profile
The molecule features a "push-pull" electronic structure where the electron-rich phenoxy ring is tethered to the electron-withdrawing amide. This unique architecture dictates its solubility and reactivity profile.
Structural Descriptors
| Property | Value | Notes |
| IUPAC Name | 3-(2-Aminophenoxy)propanamide | |
| Molecular Formula | C | |
| Molecular Weight | 180.20 g/mol | |
| H-Bond Donors | 2 (Aniline -NH | High potential for intermolecular H-bonding |
| H-Bond Acceptors | 3 (Ether -O-, Amide -C=O, Amide -N-) | |
| Rotatable Bonds | 4 | Flexible linker prior to cyclization |
| Topological Polar Surface Area (TPSA) | ~98 Ų | Moderate membrane permeability anticipated |
| LogP (Calculated) | 0.6 ± 0.2 | Amphiphilic; soluble in DMSO, MeOH, EtOAc |
Solubility & Stability
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Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols. Moderate solubility in ethyl acetate. Poor solubility in non-polar alkanes (Hexane).
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Stability: Stable under ambient conditions. The primary amide is susceptible to hydrolysis under strongly acidic/basic aqueous conditions (pH < 2 or pH > 12) at elevated temperatures. The aniline moiety is sensitive to oxidation (browning) upon prolonged air exposure; storage under inert atmosphere (Argon/Nitrogen) is recommended.
Synthetic Pathways & Process Chemistry[4]
Direct alkylation of 2-aminophenol with acrylamide often leads to chemoselectivity issues (O-alkylation vs. N-alkylation). To ensure high purity and regiocontrol, the Nitro-Reduction Route is the industry standard protocol.
The Nitro-Reduction Protocol (High Fidelity)
This route utilizes 2-nitrophenol to block the nitrogen, forcing O-alkylation via Michael addition, followed by selective reduction.
Step 1: O-Alkylation (Michael Addition)
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Reagents: 2-Nitrophenol, Acrylamide, catalytic Triton B (benzyltrimethylammonium hydroxide) or K
CO . -
Solvent: Ethanol or Acetonitrile (reflux).
-
Mechanism: The phenoxide ion attacks the
-carbon of acrylamide. -
Intermediate: 3-(2-Nitrophenoxy)propanamide.
Step 2: Nitro Reduction
-
Reagents: H
(balloon or 3 atm), 10% Pd/C catalyst. -
Solvent: Methanol or Ethanol.
-
Workup: Filtration through Celite to remove catalyst, followed by concentration.
Visualization of Synthetic Logic
The following diagram illustrates the pathway choices, highlighting the avoidance of the N-alkylated byproduct common in direct synthesis.
Figure 1: Comparative synthetic routes.[1] The Nitro-Reduction pathway (top) avoids competitive N-alkylation seen in direct aminophenol alkylation.
Reactivity Profile: The Cyclization "Switch"
The most valuable property of 3-(2-aminophenoxy)propanamide is its ability to undergo intramolecular cyclization to form the 1,4-benzoxazin-3-one core. This transformation is driven by the nucleophilicity of the aniline nitrogen attacking the amide carbonyl.
Cyclization Mechanism
Under acidic conditions (e.g., p-Toluenesulfonic acid in refluxing toluene) or basic conditions (NaOEt in EtOH), the molecule cyclizes, releasing ammonia (or water/alcohol if starting from the ester equivalent).
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Reaction: Intramolecular Amidation.
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Product: 3,4-dihydro-2H-1,4-benzoxazin-3-one.
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Significance: This bicyclic structure is a "privileged scaffold" in medicinal chemistry, mimicking peptide turns and serving as a core for kinase inhibitors.
Figure 2: Mechanistic pathway for the conversion of the open-chain amide to the bioactive benzoxazinone scaffold.
Detailed Experimental Protocol
Note: This protocol assumes the Nitro-Reduction route for maximum purity.
Phase 1: Synthesis of 3-(2-Nitrophenoxy)propanamide
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.
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Charge: Add 2-Nitrophenol (13.9 g, 100 mmol) and Acrylamide (10.6 g, 150 mmol) to Acetonitrile (100 mL).
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Catalysis: Add Triton B (40% in MeOH, 2 mL) dropwise.
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Reaction: Heat to reflux (82°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexane). The phenol spot should disappear.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL). The solid product usually precipitates.
-
Purification: Filter the precipitate. Recrystallize from Ethanol to yield pale yellow crystals.
Phase 2: Reduction to 3-(2-Aminophenoxy)propanamide
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Setup: Use a hydrogenation pressure vessel or a standard flask with a balloon adapter.
-
Charge: Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).
-
Catalyst: Carefully add 10% Pd/C (1.0 g) under nitrogen flow (Pyrophoric hazard).
-
Reaction: Purge with Hydrogen gas. Stir vigorously at RT for 4–6 hours.
-
Validation: Monitor by TLC. The fluorescent nitro spot will convert to a lower Rf, ninhydrin-active amine spot.
-
Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure to yield the target amine as an off-white solid.
Safety & Handling (SDS Highlights)
| Hazard Class | Signal Word | Hazard Statement | Precaution |
| Acute Toxicity | Warning | H302: Harmful if swallowed. | Do not eat/drink in lab. |
| Skin Irritant | Warning | H315: Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritant | Warning | H319: Causes serious eye irritation. | Wear safety goggles.[2] |
| Sensitization | Warning | H317: May cause allergic skin reaction. | Avoid dust inhalation. |
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Storage: Store at 2-8°C, protected from light and moisture.
-
Disposal: Dispose of as hazardous organic waste (nitrogen-containing).
References
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Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387–396.
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Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Heterocycles, 38(1), 5-8.
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PubChem Compound Summary. (2024). 3-(2-Aminophenoxy)propanamide (CID 1094235-02-5). National Center for Biotechnology Information.
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Zamora, R., & Hidalgo, F. J. (2008). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. Journal of Agricultural and Food Chemistry, 56(24), 11997-12002.
